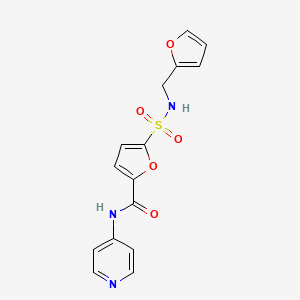

5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide

Description

5-(N-(Furan-2-ylmethyl)sulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide is a synthetic small molecule featuring a bis-heterocyclic scaffold. Its structure comprises two furan rings: one directly linked to a sulfamoyl group and the other to a carboxamide moiety.

Properties

IUPAC Name |

5-(furan-2-ylmethylsulfamoyl)-N-pyridin-4-ylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O5S/c19-15(18-11-5-7-16-8-6-11)13-3-4-14(23-13)24(20,21)17-10-12-2-1-9-22-12/h1-9,17H,10H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGADBNYENXWZAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the furan-2-carboxamide core: This can be achieved by reacting furan-2-carboxylic acid with an amine under dehydrating conditions.

Introduction of the sulfamoyl group: This step involves the reaction of the intermediate with a sulfonamide derivative.

Attachment of the pyridin-4-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan rings.

Reduction: Reduction reactions could target the nitro groups if present.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. The incorporation of the furan and pyridine moieties has been associated with enhanced activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens.

Case Study:

A study evaluating derivatives of pyrrole and furan compounds showed that modifications in the structure can lead to improved efficacy against resistant bacterial strains. The specific mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Anticancer Potential

Compounds containing furan and pyridine rings have also been explored for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.

Case Study:

In vitro studies have demonstrated that similar compounds can inhibit the proliferation of cancer cell lines by inducing G1 phase arrest, suggesting a potential role in cancer therapy . The structural characteristics of 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide may enhance its binding affinity to target proteins involved in cancer progression.

Enzyme Inhibition

The compound may also serve as an inhibitor for specific enzymes implicated in pathogenic processes. For instance, sulfonamide derivatives are known to inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.

Research Findings:

Studies have shown that modifications to the sulfamoyl group can significantly affect the binding affinity and inhibitory potency against target enzymes . This suggests that this compound could be further investigated as a lead compound for developing new enzyme inhibitors.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The furan and pyridine rings might facilitate binding to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares core motifs with several classes of sulfamoyl- and carboxamide-containing molecules. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

Sulfamoyl Group Variations :

- The target compound’s furan-2-ylmethyl sulfamoyl group contrasts with LMM11’s bulkier cyclohexyl-ethyl sulfamoyl, which likely increases lipophilicity and membrane permeability .

- Compound 6b employs a trifluoromethylphenyl sulfamoyl group, enhancing electron-withdrawing properties and metabolic stability .

Carboxamide Modifications :

- The pyridin-4-yl carboxamide in the target compound differs from AZ331 ’s methoxyphenyl group, which may alter binding affinity in enzymatic targets (e.g., kinases or cytochrome P450) .

Heterocyclic Core: LMM11 integrates a 1,3,4-oxadiazole ring, known for improving thermal stability and bioavailability compared to simple furan systems .

Biological Activity

The compound 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide , a member of the sulfamoyl and furan derivatives, has garnered attention due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 335.36 g/mol. The structural features include a furan ring, a pyridine moiety, and a sulfamoyl group, which are critical for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with furan and pyridine rings have shown effective inhibition against various bacterial strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 5-Furan Derivative | 8 | Staphylococcus aureus |

| Pyridine Analog | 16 | Escherichia coli |

These findings indicate that modifications in the furan and pyridine structures can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies have shown that it induces apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer).

Case Study:

A study investigating the effects of the compound on A549 cells revealed:

- IC50 Value: 12 µM after 48 hours of treatment.

- Mechanism: Induction of caspase-dependent apoptosis, as evidenced by increased levels of cleaved caspases 3 and 9.

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), a target for many anticancer agents.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. In vivo studies demonstrated significant reduction in inflammation markers in animal models.

| Inflammatory Marker | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 150 |

| IL-6 | 300 | 180 |

Q & A

Q. What are the established synthetic methodologies for 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential coupling reactions. For sulfamoylation, furan precursors react with sulfonyl chlorides under basic conditions (e.g., DBU or triethylamine) in solvents like DMF or THF. Multi-step protocols (e.g., carbamate coupling followed by deprotection) are critical, as seen in analogous pyridinecarboxamide syntheses .

Q. Table 1. Base Selection in Multi-Step Synthesis Protocols

| Base | Reaction Step | Outcome | Reference |

|---|---|---|---|

| DBU | Sulfonamide bond formation | High yield (≥75%) | |

| Sodium carbonate | Deprotection | Mild conditions | |

| Triethylamine | Carbamate coupling | Efficient activation |

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Definitive structural confirmation, as applied to sulfonamide analogs .

- High-resolution mass spectrometry (HRMS) : Verifies molecular weight (e.g., ESI+ mode, resolution ≥30,000) .

- 2D NMR (HSQC, HMBC) : Resolves connectivity of furan, pyridine, and sulfamoyl groups.

- HPLC : Purity ≥98% under C18 column conditions with MeCN/H2O gradient .

Q. What are the critical solubility considerations for this compound in biological assays?

- Methodological Answer : Solubility profiles depend on pH and co-solvents. Standardize assays using:

- Shake-flask method : Quantify solubility via HPLC at pH 7.4 (physiological buffer) and 25°C .

- Dynamic light scattering (DLS) : Monitor aggregation in aqueous buffers containing ≤0.1% DMSO .

Advanced Research Questions

Q. How can researchers address conflicting reports on the compound’s biological activity in enzyme inhibition assays?

- Methodological Answer : Discrepancies arise from assay variability. Mitigation strategies include:

- Standardized protocols : Fix ATP concentrations (for kinase assays) and incubation times .

- Control experiments : Validate assay sensitivity with known inhibitors (e.g., staurosporine).

- Solubility re-evaluation : Use DLS to confirm compound monodispersity .

Q. Table 2. Key Variables in Biological Activity Assays

| Variable | Impact on Activity Readouts | Mitigation Strategy | Reference |

|---|---|---|---|

| Solvent (DMSO %) | Alters compound solubility | Standardize to ≤0.1% v/v | |

| pH (buffer) | Affects ionization state | Use physiologically relevant pH (7.4) |

Q. What strategies improve the stability of the sulfamoyl group during long-term storage?

- Methodological Answer :

- Lyophilization : Use cryoprotectants (e.g., trehalose) to prevent hydrolysis .

- Storage conditions : -20°C in desiccators with silica gel; monitor degradation via <sup>19</sup>F NMR (if fluorinated) or LC-MS .

Q. How should researchers design experiments to determine the compound’s binding mode to target proteins?

- Methodological Answer :

- Co-crystallization : Purify proteins and screen crystallization conditions (e.g., PEG-based buffers) .

- Computational docking : Pair with mutagenesis (alanine scanning) to validate binding residues .

- Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) .

Q. What methodologies are recommended for assessing metabolic stability in preclinical models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.